Docosane

Catalog No.
S601083
CAS No.
629-97-0
M.F
C22H46
M. Wt
310.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosane

CAS Number

629-97-0

Product Name

Docosane

IUPAC Name

docosane

Molecular Formula

C22H46

Molecular Weight

310.6 g/mol

InChI

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

HOWGUJZVBDQJKV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC

Solubility

In water. 7.77X10-7 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, chloroform; very soluble in ethyl ethe

Synonyms

n-Docosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC

Thermal Energy Storage

Docosane's potential for storing thermal energy has attracted significant research interest. Studies have explored its use as a phase change material (PCM) for capturing and releasing thermal energy. Here's why docosane shows promise:

  • Favorable Phase Change Properties: Docosane exhibits suitable melting and crystallization temperatures. This allows it to absorb heat when transitioning from solid to liquid (melting) and release heat when changing back from liquid to solid (crystallization).
  • High Latent Heat: Latent heat refers to the amount of energy absorbed or released during a phase change without a temperature change. Docosane possesses a high latent heat, signifying its ability to store a significant amount of thermal energy.
  • Thermal Stability: Docosane exhibits good thermal stability, meaning it can undergo repeated heating and cooling cycles without significant degradation.

These characteristics make docosane a promising candidate for various thermal energy storage applications, particularly in solar space heating. Researchers have investigated microencapsulating docosane, a process where it's enclosed within a microscopic shell. This microencapsulated phase change material (MEPCM) offers advantages like improved heat transfer and leak prevention.

Microencapsulation and Composite Materials

Research explores utilizing docosane's properties by encapsulating it within various materials to create composites with enhanced functionalities. Here are two interesting areas of investigation:

  • Enhancing Structural Composites: Studies have investigated encapsulating docosane in organosilica shells and integrating these microcapsules into epoxy/carbon laminates. This approach has shown potential for creating multifunctional structural composites that can not only store thermal energy but also maintain structural integrity. However, challenges like potential degradation of mechanical properties during thermal cycling require further research [].
  • Solar Heat Collection: Researchers have explored microencapsulating docosane with titanium dioxide (TiO2) shells for solar heat collection applications. TiO2 is a photocatalyst material that can absorb solar energy. By encapsulating docosane within a TiO2 shell, researchers aim to combine solar heat collection with thermal energy storage []. Optimizing factors like the type of emulsifier used and the core-to-shell ratio are crucial for achieving optimal thermal properties and efficient heat storage [].

Docosane, also known as n-docosane, is a straight-chain alkane with the chemical formula C22H46. It consists of 22 carbon atoms and is classified under the alkanes, which are saturated hydrocarbons with the general formula CnH2n+2. Docosane appears as a colorless crystalline solid and has a waxy odor. It is insoluble in water but soluble in organic solvents such as benzene and toluene. The melting point of docosane ranges from 42 to 45 °C, while its boiling point is approximately 369 °C .

Safety Precautions:

  • Standard laboratory safety practices should be followed when handling docosane, including wearing gloves, safety glasses, and working in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Do not ingest.
  • Keep away from heat and open flames.

Citation:

  • [1] ChemSpider

Docosane can be synthesized through several methods:

  • Hydrocarbon Cracking: Fractional distillation of crude oil can yield docosane among other hydrocarbons.
  • Reduction of Fatty Acids: Long-chain fatty acids can be reduced using lithium aluminum hydride or other reducing agents.
  • Wurtz Reaction: This involves coupling alkyl halides in the presence of sodium metal to form higher alkanes .

Docosane has several applications across different industries:

  • Cosmetics: Used as a perfuming agent due to its waxy odor.
  • Organic Synthesis: Serves as a standard material for calibration in chemical analyses.
  • Temperature Sensing Equipment: Employed in devices that require stable thermal properties.
  • Research: Utilized in macromolecular crystallography as a standard for diffraction intensity .

Interactions of docosane with other chemicals are primarily characterized by its stability and low reactivity. It does not significantly interact with aqueous solutions of acids or bases, making it suitable for various applications where chemical stability is crucial. Studies on its interactions with biological systems remain sparse but indicate potential metabolic pathways involving alkanes .

Docosane belongs to a family of long-chain alkanes. Below is a comparison with some similar compounds:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Features
DocosaneC22H4642-45369Straight-chain alkane; waxy odor
HeneicosaneC21H4438-41353One carbon shorter than docosane
TricosaneC23H4847-50382One carbon longer than docosane
TetracosaneC24H5049-52398Higher molecular weight; solid at room temp

Docosane's uniqueness lies in its specific chain length and properties that make it particularly useful in industrial applications while being less reactive than shorter-chain alkanes .

Physical Description

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment.
Solid; [Hawley] White crystalline solid; [MSDSonline]

Color/Form

Platelets from toluene; crystals from ether
Solid
Colorless crystals

XLogP3

11.5

Exact Mass

310.359951467 g/mol

Monoisotopic Mass

310.359951467 g/mol

Boiling Point

695.5 °F at 760 mmHg (NTP, 1992)
369 °C
BP: 230 °C (15 mm Hg)

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

22

Density

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7944 g/cu cm at 20 °C
Density: 0.778 g/cu m (45/5 °C)

LogP

log Kow = 11.15 (est)

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides

Melting Point

111.9 °F (NTP, 1992)
43.8 °C

UNII

OW99Q363KO

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 93 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 134 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.28X10-6 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

629-97-0

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Metabolism Metabolites

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Docosane

Biological Half Life

125.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Docosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-docosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

The C-14 content of epidermis, dermis, subdermal muscle and certain other tissues was determined 48 hours following topical application of hexadecane-1-C-14 to the skin of guinea pigs. The effect of simultaneous application of U.S.P. heavy mineral oil, n-docosane, and heptane as well as hexadecane pre-treatment on the extent of penetration of hexadecane-1-C-14 was also measured. Large amounts of C-14 were found in the epidermis whereas relatively little accumulated in the dermis and underlying tissues. Each of the carrier vehicles reduced the amount of C-14 in the epidermis; whereas, docosane and mineral oil, but not heptane, reduced the amount of C-14 in the dermis and subdermal muscle. This correlated with the ability of heavy mineral oil and docosane, but not heptane, to decrease the dermatoxic effects of hexadecane. Pre-treatment of the skin with hexadecane 48 hours prior to application of hexadecane-1-C-14, if anything, increased the amount of the C-14 in the epidermis; however, pre-treatment with mineral oil:hexadecane reduced the amount of epidermal and dermal C-14 from a subsequent application of mineral oil:hexadecane-1-C-14. The results support the proposal that heavy mineral oil and alkanes with a chain length of over 20 carbon atoms reduce the dermatoxic effect of hexadecane by interfering with its penetration to the site of action. This site would appear to be either the deeper layers of epidermis or possibly the dermis. The increased uptake of hexadecane-C-14 by the epidermis following pretreatment with hexadecane provides a possible explanation for the more severe response seen with multiple hexadecane applications as opposed to a single application of the same amount of material.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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